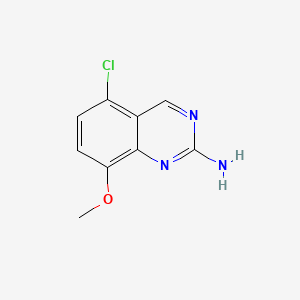

5-Chloro-8-methoxyquinazolin-2-amine

Description

Properties

IUPAC Name |

5-chloro-8-methoxyquinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-14-7-3-2-6(10)5-4-12-9(11)13-8(5)7/h2-4H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPXWNIZWYCQPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C=NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classical approach for synthesizing quinoline derivatives. For 5-chloro-8-methoxyquinazolin-2-amine, this method involves cyclization of 4-chloro-2-methoxyaniline with acrolein diethyl acetal in hydrochloric acid.

Procedure :

-

Reaction Setup : 4-Chloro-2-methoxyaniline (1 mmol) is dissolved in 1N HCl (82.5 mL).

-

Acrolein Addition : Acrolein diethyl acetal (2.5 mmol) is added, and the mixture is refluxed at 111°C for 24 hours.

-

Workup : The solution is neutralized with Na₂CO₃, extracted with dichloromethane, and purified via column chromatography.

Outcomes :

-

Purity : >95% (HPLC).

-

Advantages : Straightforward one-pot synthesis.

-

Limitations : Moderate yield due to competing polymerization of acrolein.

Skraup Cyclization with Glycerol and Sulfuric Acid

Traditional Skraup Methodology

This method employs 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, and glycerol in concentrated sulfuric acid. Boric acid and a water-insoluble organic solvent (e.g., toluene) are added to mitigate tar formation.

Procedure :

-

Cyclization : 4-Chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, and H₂SO₄ are heated to 150°C with boric acid (0.3–0.4 eq).

-

Distillation : Water and organic solvent are distilled off post-reaction.

-

Purification : The crude product is dissolved in HCl, decolorized with activated carbon, and precipitated using NaCl.

Optimization :

-

Boric Acid Role : Reduces acrolein polymerization, increasing yield to 95%.

-

Solvent Choice : Toluene (bp >120°C) prevents reactor fouling.

Data :

| Parameter | Value |

|---|---|

| Yield | 85–95% |

| Purity (HPLC) | 97–98% |

| Reaction Time | 5–7 hours |

Methacrylaldehyde-Mediated Cyclization

Hydrochloric Acid-Based Synthesis

To bypass glycerol-related side reactions, methacrylaldehyde is used as the cyclization agent.

Procedure :

-

Reaction : 4-Chloro-2-aminophenol and 4-chloro-2-nitrophenol are stirred in 25–30% HCl at 90°C.

-

Methacrylaldehyde Addition : Methacrylaldehyde-glacial acetic acid mixture is added dropwise over 5 hours.

-

Crystallization : The product is isolated as hydrochloride salt, neutralized to pH 7, and recrystallized.

Advantages :

-

Reduced Tar : Methacrylaldehyde minimizes polymerization vs. glycerol.

-

Scalability : 1,000 L reactor batches achieve 102% yield (theoretical).

Chlorination of Quinazolin-4(3H)-ones

Phosphorus Oxychloride (POCl₃) Method

Quinazolin-4(3H)-ones are chlorinated using POCl₃ in dimethylformamide (DMF).

Procedure :

-

Chlorination : 8-Methoxyquinazolin-4(3H)-one (2 mmol) is refluxed with POCl₃ (5 mmol) in DMF for 2 hours.

-

Isolation : The mixture is poured into ice water, neutralized, and extracted with dichloromethane.

Data :

| Parameter | Value |

|---|---|

| Yield | 72–75% |

| Purity | >90% (NMR) |

Mechanistic Insight : POCl₃ acts as both chlorinating agent and Lewis acid, facilitating substitution at C4.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Functionalization of 5-Chloro-8-hydroxyquinoline

A three-step synthesis leverages CuAAC to introduce the methoxy-triazole moiety.

Steps :

-

O-Propargylation : 5-Chloro-8-hydroxyquinoline reacts with propargyl bromide in acetone/K₂CO₃.

-

Azide Preparation : 2-Chlorobenzyl azide is synthesized via SN2 substitution.

-

CuAAC : Alkyne and azide undergo click reaction with Cu(I), yielding the target compound.

Outcomes :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Doebner-von Miller | 49 | 95 | Moderate | Simplicity |

| Skraup Cyclization | 95 | 98 | High | Industrial applicability |

| Methacrylaldehyde | 102 | 97 | High | Minimal tar formation |

| POCl₃ Chlorination | 75 | 90 | Moderate | Functional group tolerance |

| CuAAC | 86 | 99 | Low | Modularity for derivatives |

Purification and Characterization

Recrystallization Techniques

Chemical Reactions Analysis

5-Chloro-8-methoxyquinazolin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. For example, the compound can be oxidized to form quinazoline N-oxides or reduced to yield corresponding amines. Substitution reactions, such as halogenation, can introduce different functional groups into the quinazoline ring, leading to the formation of various derivatives .

Scientific Research Applications

In chemistry, it serves as a valuable intermediate for the synthesis of other quinazoline derivatives with diverse biological activities . In biology and medicine, quinazoline derivatives, including 5-Chloro-8-methoxyquinazolin-2-amine, have shown promise as anticancer agents, antibacterial agents, and anti-inflammatory agents . These compounds have been investigated for their ability to inhibit specific molecular targets and pathways involved in various diseases .

Mechanism of Action

The mechanism of action of 5-Chloro-8-methoxyquinazolin-2-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to exert their effects by inhibiting enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . Additionally, these compounds can modulate signaling pathways involved in cell proliferation and apoptosis, making them effective anticancer agents . The presence of electron-withdrawing groups in the quinazoline ring enhances their biological activity .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key differences between 5-Chloro-8-methoxyquinazolin-2-amine and related compounds from :

Key Observations :

- The methoxy group at position 8 may improve solubility relative to methyl substituents.

- Molecular Complexity: Analogues with triazine-linked groups (e.g., benzodioxolyl or morpholino) exhibit higher molecular weights (>340 g/mol) and increased steric bulk, which could affect membrane permeability or target specificity.

Functional Implications

- Bioactivity: The benzodioxolyl and morpholino groups in analogues () are known to enhance solubility and target engagement in medicinal chemistry. The target’s chloro-methoxy combination may offer a balance between lipophilicity and electronic effects for specific biological targets.

- Thermal Stability : The melting point of benzimidazolamine derivatives (108°C in ) suggests that halogenation (as in the target compound) could increase melting points due to stronger intermolecular forces.

Q & A

Basic: What are the optimal synthetic routes for 5-Chloro-8-methoxyquinazolin-2-amine?

Answer:

The compound can be synthesized via nucleophilic substitution of 2,3-dichloroquinoxaline (DCQX) with methoxy-substituted amines under controlled conditions. For example:

- Step 1 : React DCQX with 2-methoxyethylamine in a polar aprotic solvent (e.g., DMF) at 80–100°C to introduce the methoxy group.

- Step 2 : Chlorination at the 5-position using POCl₃ or PCl₅ under reflux, followed by purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Validation of intermediates by ¹H/¹³C NMR and HPLC-MS is critical to confirm regioselectivity and purity.

Basic: How is the structural integrity of this compound confirmed?

Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks for the methoxy group (~δ 3.8 ppm) and aromatic protons (δ 7.2–8.1 ppm).

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 239.05 (calculated for C₉H₈ClN₃O).

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3% tolerance) .

Advanced: How can biological activity (e.g., antimicrobial) be systematically evaluated for this compound?

Answer:

- Assay Design :

- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans).

- Dose Range : 0.1–100 µM in Mueller-Hinton broth.

- Controls : Include ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls.

- Data Interpretation : Calculate MIC (minimum inhibitory concentration) values using the Broth Microdilution Method (CLSI guidelines). Note discrepancies in activity between strains, which may indicate selective targeting of membrane proteins or DNA gyrase .

Advanced: How to resolve contradictions in reported SAR for quinazolin-2-amine derivatives?

Answer:

- Hypothesis Testing : Compare substituent effects (e.g., methoxy vs. chloro) on activity using isosteric analogs. For example, replace the 8-methoxy group with 8-hydroxy to assess hydrogen bonding’s role.

- Statistical Analysis : Apply multivariate regression (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data.

- Case Study : Derivatives lacking the 5-chloro group showed reduced cytotoxicity in a leukemia cell line (IC₅₀ > 50 µM vs. 12 µM for the parent compound), suggesting chlorine enhances DNA intercalation .

Advanced: What mechanistic insights exist for its apoptosis-inducing properties?

Answer:

- Pathway Analysis :

- Caspase Activation : Monitor caspase-3/7 activity via fluorogenic substrates (e.g., DEVD-AMC) in treated Jurkat cells.

- Mitochondrial Dysfunction : Measure ΔΨm collapse using JC-1 dye and cytochrome c release via ELISA.

- Target Identification : Use pull-down assays with biotinylated probes to identify binding partners (e.g., Bcl-2 family proteins) .

Advanced: How to analyze conformational flexibility via crystallography?

Answer:

- X-ray Diffraction : Co-crystallize the compound with a kinase domain (e.g., EGFR) to resolve binding modes.

- Torsion Angle Analysis : Compare the dihedral angle between the quinazoline core and methoxy group in free vs. bound states.

Basic: What analytical methods quantify this compound in complex matrices?

Answer:

- HPLC-UV : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN gradient) with detection at 254 nm.

- LC-MS/MS : Employ MRM transitions (e.g., m/z 239 → 194 for quantification) to enhance specificity in biological samples .

Advanced: How to assess in vitro toxicity and metabolic stability?

Answer:

- Hepatotoxicity : Use primary hepatocytes (e.g., HepG2 cells) to measure ALT/AST release after 24-hour exposure.

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. Key Phase I transformations include O-demethylation (major) and hydroxylation (minor) .

Advanced: Can computational modeling predict its binding to kinase targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.